3-Bromo-5-nitrobenzoic acid
Overview
Description
3-Bromo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
Nitrobenzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitro compounds are known to undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates may interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Nitrobenzoic acid derivatives are known to participate in various chemical reactions, such as suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (24601 Da) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Nitrobenzoic acid derivatives are known to have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as enzymes or cofactors, can influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-nitrobenzoic acid can be synthesized through a multi-step process involving nitration and bromination reactions. One common method involves the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by bromination to introduce the bromine atom at the third position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as:
- Nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
- Bromination of the resulting 3-nitrobenzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Coupling: Boronic acids or esters with a palladium catalyst and a base.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Bromo-5-aminobenzoic acid.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
3-Bromo-5-nitrobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and as a building block for drug discovery.
Material Science: In the preparation of functional materials and polymers.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Comparison with Similar Compounds
3-Nitrobenzoic Acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-nitrobenzoic Acid: Has the bromine and nitro groups in different positions, leading to different reactivity and applications.
3-Bromo-4-nitrobenzoic Acid: Similar structure but with the nitro group at the fourth position, affecting its chemical behavior.
Uniqueness: 3-Bromo-5-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKIZCFYZBBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286226 | |
Record name | 3-bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-83-1 | |
Record name | 6307-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper's findings on synthesizing benzamides from 3-Bromo-5-nitrobenzoic acid?
A: The research paper [] presents a novel method for synthesizing benzamides using this compound and various amines. The key advantage of this method is the use of thionyl chloride as a coupling agent under solvent-free conditions. This approach offers several benefits, including:
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